tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

Catalog No.
S6628218
CAS No.
1221341-92-9
M.F
C18H29NO2
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]p...

CAS Number

1221341-92-9

Product Name

tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

IUPAC Name

tert-butyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-14(17(20)21-18(3,4)5)13-19-15(2)11-12-16-9-7-6-8-10-16/h6-10,14-15,19H,11-13H2,1-5H3

InChI Key

PFAQPKYRXXXRNK-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC(C)(C)C

tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate is an organic compound with the molecular formula C18H29NO2C_{18}H_{29}NO_{2} and a molecular weight of approximately 291.43 g/mol. This compound is classified as a derivative of propanoic acid, characterized by the presence of a tert-butyl group, a methyl group, and a phenylbutan-2-ylamino group. Its structural complexity allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: Reduction processes can convert it into alcohols or amines.
  • Substitution: The compound can engage in nucleophilic substitution reactions, where either the tert-butyl or the amino group may be replaced by other functional groups .

These reactions are essential for its application in synthetic chemistry and medicinal development.

Research into the biological activity of tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate has indicated potential for enzyme inhibition and receptor binding. The compound's interaction with specific molecular targets may lead to various biological effects, making it a candidate for further investigation in pharmacological studies. Its unique structure suggests that it may exhibit distinct mechanisms of action compared to simpler analogs .

The synthesis of tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate typically involves:

  • Starting Materials: The reaction begins with tert-butyl 2-methyl-3-bromopropanoate and 4-phenylbutan-2-ylamine.
  • Reaction Conditions: This reaction is conducted in the presence of a base such as sodium hydride or potassium carbonate, utilizing aprotic solvents like dimethylformamide or tetrahydrofuran.
  • Process: The mixture is stirred at room temperature or slightly elevated temperatures until completion.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for research applications .

tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate has several notable applications:

  • Organic Synthesis: It serves as a building block in various organic synthesis processes.
  • Biological Research: Investigated for its potential roles in enzyme inhibition and receptor interactions.
  • Medicinal Chemistry: Explored for therapeutic applications, particularly in drug development.
  • Industry: Used as an intermediate in the production of specialty chemicals .

The interactions of tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate with biological targets are crucial for understanding its pharmacological potential. Studies focus on how this compound binds to enzymes and receptors, influencing their activity and leading to specific biological outcomes. These investigations are vital for elucidating the compound's mechanism of action and its potential therapeutic benefits .

Several compounds share structural similarities with tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate:

Compound NameMolecular FormulaUnique Features
tert-butyl 2-methyl-3-[(4-fluorophenyl)amino]propanoateC18H28FNO2Contains a fluorophenyl group
tert-butyl 2-methyl-3-[(4-chlorophenyl)amino]propanoateC18H28ClNO2Contains a chlorophenyl group
tert-butyl 2-methyl-3-[(4-bromophenyl)amino]propanoateC18H28BrNO2Contains a bromophenyl group

Uniqueness

The uniqueness of tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate lies in its phenylbutan-2-ylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature not only differentiates it from its analogs but also enhances its reactivity profile and potential applications in medicinal chemistry .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.219829168 g/mol

Monoisotopic Mass

291.219829168 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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